molecular formula C13H23NO4 B2967282 3-(2-(Tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)propanoic acid CAS No. 1330763-92-2

3-(2-(Tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)propanoic acid

Cat. No. B2967282
CAS RN: 1330763-92-2
M. Wt: 257.33
InChI Key: OOBZHIZSNNWCNU-JTQLQIEISA-N
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Description

The compound “3-(2-(Tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)propanoic acid” is a complex organic molecule. The tert-butyloxycarbonyl (Boc) group is often used as the N α-amino protecting group in peptide synthesis . This can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .


Synthesis Analysis

The synthesis of compounds involving the Boc group often involves solid-phase peptide synthesis (SPPS). There are two general strategies employed based on the nature of the N α-amino protecting group of the growing peptide chain and the corresponding side-chain protection groups . The Boc group can be removed by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid, but a relatively weak nucleophile .


Chemical Reactions Analysis

The Boc group in the compound can undergo various reactions. For instance, the stepwise removal of Boc is achieved by treatment with acid, most often TFA . Side-chain protecting groups are often based on TFA stable benzyl (Bn) groups, which are cleaved with very strong acid, primarily anhydrous hydrogen fluoride (HF) .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. The use of the Boc group in synthesis often requires the use of strong acids and other potentially hazardous reagents .

Future Directions

The use of Boc-protected amino acids and related compounds is a topic of ongoing research in the field of peptide synthesis . Future work could explore new synthetic strategies, potential applications in drug design, and the physical and chemical properties of these compounds.

properties

IUPAC Name

tert-butyl (7S)-7-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-8-13(9-14)6-10(4-5-15)7-17-13/h10,15H,4-9H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBZHIZSNNWCNU-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(CO2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(C1)C[C@@H](CO2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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